molecular formula C8H16N2O4S B6613245 ethyl 1-sulfamoylpiperidine-4-carboxylate CAS No. 1094222-83-9

ethyl 1-sulfamoylpiperidine-4-carboxylate

Cat. No.: B6613245
CAS No.: 1094222-83-9
M. Wt: 236.29 g/mol
InChI Key: VAPNDWDJUYYAEJ-UHFFFAOYSA-N
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Description

Ethyl 1-sulfamoylpiperidine-4-carboxylate is a piperidine-derived compound featuring a sulfamoyl group at the 1-position and an ethyl ester at the 4-position.

Properties

IUPAC Name

ethyl 1-sulfamoylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-2-14-8(11)7-3-5-10(6-4-7)15(9,12)13/h7H,2-6H2,1H3,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPNDWDJUYYAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 1-sulfamoylpiperidine-4-carboxylate belongs to the piperidine class of compounds, characterized by its unique functional groups that contribute to its biological activity. The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the piperidine ring.
  • Introduction of the sulfonamide group.
  • Esterification to yield the final product.

The specific synthetic pathways can vary, but they often leverage established methods in organic chemistry to achieve high yields and purity.

Biological Activities

The biological activities of this compound are primarily linked to its structural features. Compounds with similar piperidine moieties have been extensively studied for their pharmacological properties, which include:

  • Antibacterial Activity : Research indicates that derivatives of piperidine can exhibit significant antibacterial properties. For instance, studies on related compounds have shown efficacy against various bacterial strains, making them potential candidates for antibiotic development .
  • Analgesic Properties : Some piperidine derivatives have been noted for their analgesic effects. The structural similarity of this compound to known analgesics suggests it may possess similar pain-relieving properties .
  • Anticancer Potential : Compounds containing piperidine rings have also been investigated for their anticancer activities. The ability to modify the piperidine structure allows for the exploration of new therapeutic agents targeting cancer cells .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

  • Case Study 1 : A study focused on synthesizing N-substituted acetamide derivatives from ethyl piperidin-4-carboxylate demonstrated the antibacterial efficacy of these compounds against multiple strains, highlighting the potential of piperidine derivatives in drug discovery .
  • Case Study 2 : Another investigation into quinolone-based compounds revealed that similar structures exhibit high affinity towards bacterial topoisomerases, suggesting that this compound could be effective in targeting these enzymes .

Mechanism of Action

Comparison with Similar Compounds

Methyl 1-Sulfamoylpiperidine-4-Carboxylate

  • Structural Difference : Methyl ester at the 4-position instead of ethyl.
  • Key Data: Commercial availability is discontinued across all quantities (1g–500mg), suggesting challenges in synthesis, stability, or demand .

Ethyl 1-Benzoylpiperidine-4-Carboxylate

  • Structural Difference : Benzoyl group replaces sulfamoyl at the 1-position.
  • The benzoyl group increases steric bulk and lipophilicity, which may enhance binding to hydrophobic protein pockets but reduce aqueous solubility.

Ethyl 4-(2-Fluorophenyl)-4-Piperidinecarboxylate

  • Structural Difference : Fluorophenyl substituent at the 4-position; lacks sulfamoyl.
  • Key Data :
    • Classified for acute oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory tract irritation (H335) .
    • Fluorine’s electronegativity may enhance metabolic stability and binding affinity but introduces toxicity risks.

1-(Ethoxycarbonyl)piperidine-4-Carboxylic Acid

  • Structural Difference : Carboxylic acid replaces the ethyl ester; ethoxycarbonyl at the 1-position.
  • Key Data :
    • Physicochemical properties: Log S (solubility) = -1.6, TPSA (topological polar surface area) = 72.7 Ų, indicating moderate solubility and high polarity .
    • Carboxylic acid improves water solubility but may limit blood-brain barrier (BBB) penetration due to ionization at physiological pH.

Ethyl 1-[(4-Chlorophenyl)Sulfonyl]Piperidin-3-Carboxylate

  • Structural Difference : Sulfonyl group with 4-chlorophenyl substituent; ester at the 3-position.
  • Key Data: Synthesized via reaction of 4-chlorobenzene sulfonyl chloride with ethyl piperidin-3-carboxylate .

Structural and Functional Implications

Substituent Effects on Bioactivity

  • Sulfamoyl vs. Sulfonyl/Benzoyl : Sulfamoyl’s dual hydrogen-bonding capacity (NH₂ group) may enhance target binding compared to sulfonyl or benzoyl groups.
  • Ester Position (3 vs. 4) : this compound’s 4-ester may confer conformational flexibility, whereas 3-substituted analogs (e.g., ) have restricted spatial arrangements.

Biological Activity

Ethyl 1-sulfamoylpiperidine-4-carboxylate is a compound that belongs to the class of piperidine derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a sulfamoyl group and a carboxylate moiety. The general structure can be represented as follows:

C9H14N2O4S\text{C}_9\text{H}_{14}\text{N}_2\text{O}_4\text{S}

This structure contributes to its interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

Research has indicated that piperidine derivatives, including this compound, exhibit several mechanisms of action:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of carbonic anhydrases (CAs), which are critical for various physiological processes. Inhibition of specific isoforms like hCA IX and hCA XII has implications for cancer therapy due to their overexpression in certain tumors .
  • Antimicrobial Activity : Studies have suggested that sulfamoyl derivatives can act against bacterial pathogens by selectively inhibiting microbial carbonic anhydrases without affecting human CAs .

Biological Activities

The biological activities associated with this compound include:

  • Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties, particularly against colorectal cancer. Its efficacy surpasses that of traditional chemotherapeutics like irinotecan .
  • Neuroprotective Effects : Some piperidine derivatives have been linked to neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

StudyFindings
Identified as a potent inhibitor of human carbonic anhydrase isoforms with potential applications in cancer therapy.
Demonstrated significant antitumor activity in vitro against colorectal cancer cell lines.
Explored neuroprotective properties in animal models, suggesting potential for treating neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 1-sulfamoylpiperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-sulfamoylpiperidine-4-carboxylate

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